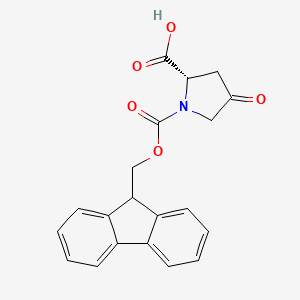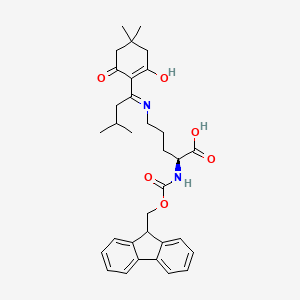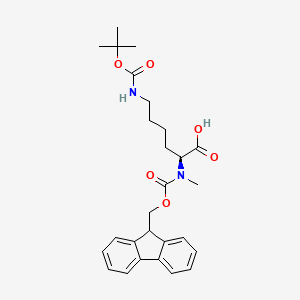
Fmoc-Glu(ODmab)-OH
Overview
Description
Fmoc-Glu(ODmab)-OH is an amino acid derivative that has been used in a variety of scientific research applications. It is a derivative of the amino acid glutamic acid (Glu), and is composed of a fluorenylmethyloxycarbonyl (Fmoc) group and an oxazolone-derived macrocyclic peptide (ODmab) group. This compound has been used as a substrate for the synthesis of peptides and proteins, as a building block for the development of new therapeutic agents, and as an activator of enzymatic reactions.
Scientific Research Applications
Use in Synthesis of Atypical Peptides : 4{N-[1-(4, 4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) is utilized as a carboxy-protecting group in Fmoc-But peptide chemistry. It's based on the safety-catch principle and can be removed efficiently with 2%v/v hydrazine·H2O-DMF at room temperature (Chan, Bycroft, Evans, & White, 1995).
Analysis of Side Reactions in Cyclic Peptide Synthesis : In the synthesis of cyclic peptides using Fmoc-Asp(OH)-ODmab, various side-products were identified, including N-terminal guanidine formation, C-terminal piperidyl amide formation, and a novel C-terminal benzyl amide-guanidine derivative. These were analyzed using mass spectrometry, highlighting the interactions between the Dmab protecting group and the uronium-based coupling agent (Medzihradszky et al., 2004).
Synthesis of Head-to-Tail Cyclic Peptides : Fmoc-Glu(ODmab)-OH is used in the solid-phase synthesis of cyclic antibacterial peptides, demonstrating its utility in creating complex peptide structures. This process involved assembling linear peptides and then enabling intramolecular on-resin head-to-tail cyclization (Cudic, Wade, & Otvos, 2000).
Development of a Carboxy Functional Linker : ODmab has been developed into a carboxy functional linker for solid-phase peptide synthesis, demonstrating its stability to standard acid and base conditions used in Fmoc/tBu SPPS (Chhabra, Parekh, Khan, Bycroft, & Kellam, 2001).
Mechanism of Action
Target of Action
Fmoc-Glu(ODmab)-OH is a derivative of glutamic acid . It is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences in peptides where it is incorporated.
Mode of Action
This compound is a quasi-orthogonally-protected Glu derivative . It interacts with its targets by being incorporated into the peptide chain during synthesis. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. It is particularly useful for the on-resin synthesis of side-chain to side-chain lactam bridged peptides .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with specific properties. By incorporating this compound into the peptide chain and selectively removing the Dmab group, researchers can create peptides with specific structures and functions .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of this compound. For example, it is recommended to store this compound at temperatures between -15°C to -25°C .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDQEOLPKMRQEQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718515 | |
| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
268730-86-5 | |
| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



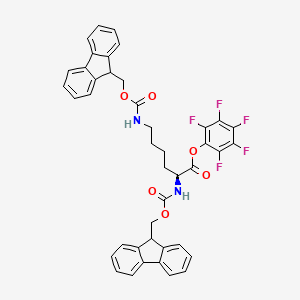
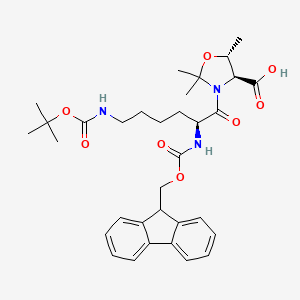

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)




